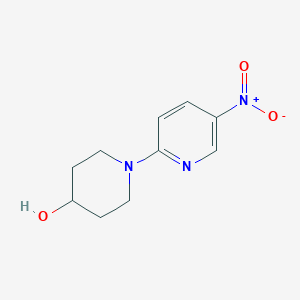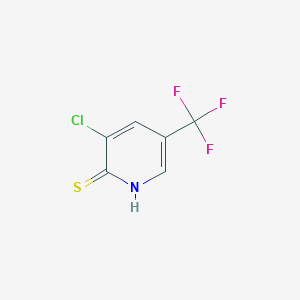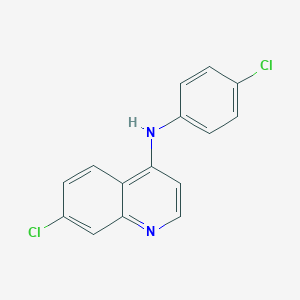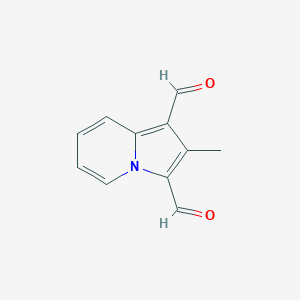
2-Methylindolizine-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.
Synthesis Analysis
The synthesis of indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis
The molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylindolizine-1,3-dicarbaldehyde is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .科学研究应用
- “2-Methylindolizine-1,3-dicarbaldehyde” is a specialty product for proteomics research . Its molecular formula is C11H9NO2 and its molecular weight is 187.195 .
- It appears as a crystalline powder and is stored at room temperature. Its predicted melting point is 102.90° C and boiling point is 334.27° C .
- This compound is available from multiple suppliers for scientific research needs .
In terms of its application, one study mentioned that the derivatives of indolizine, which “2-Methylindolizine-1,3-dicarbaldehyde” could potentially be a part of, have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) and for neuropilin .
-
Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.
-
Synthetic Methodology : Indolizine derivatives have been synthesized using various methods, including radical cyclization/cross-coupling . These synthetic methodologies could be applied in organic chemistry and medicinal chemistry for the development of new drugs and materials.
-
Biological Activities : Indolizine derivatives have been found to exhibit a variety of biological activities . For example, they could potentially act as inhibitors of vascular endothelial growth factor (VEGF) and neuropilin . This suggests potential applications in the field of pharmacology and drug development.
-
Alkaloid Precursor : Indolizine serves as a precursor for widespread indolizidine alkaloids . These alkaloids are found in many bioactive natural products such as swainsonine and cryptowoline . This suggests potential applications in the field of pharmacology and drug development.
-
Radical Cyclization/Cross-Coupling : Indolizine derivatives have been synthesized using radical cyclization/cross-coupling . This method is receiving increasing attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This could be useful in a variety of fields, including organic chemistry and medicinal chemistry.
-
Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.
未来方向
属性
IUPAC Name |
2-methylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCDECLYHGNSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355977 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolizine-1,3-dicarbaldehyde | |
CAS RN |
357317-99-8 |
Source


|
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

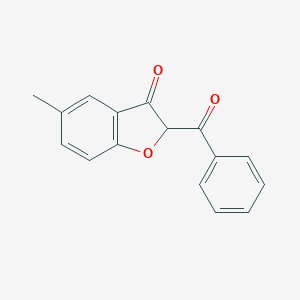

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
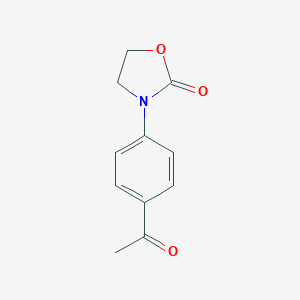
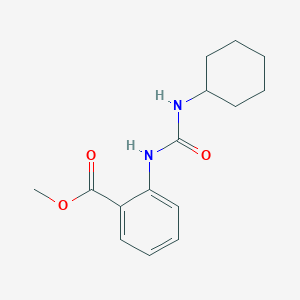
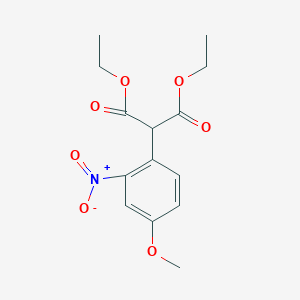
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
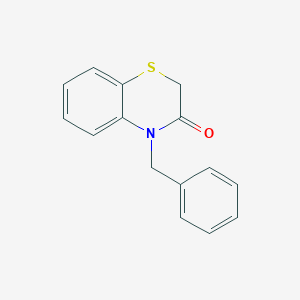
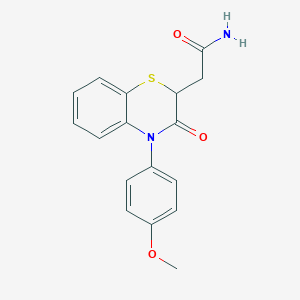
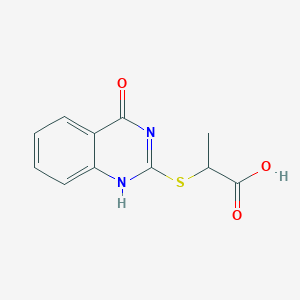
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
